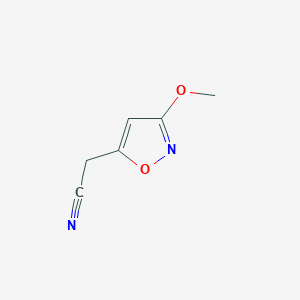

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile

CAS No.: 35166-43-9

Cat. No.: VC11987280

Molecular Formula: C6H6N2O2

Molecular Weight: 138.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35166-43-9 |

|---|---|

| Molecular Formula | C6H6N2O2 |

| Molecular Weight | 138.12 g/mol |

| IUPAC Name | 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile |

| Standard InChI | InChI=1S/C6H6N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2H2,1H3 |

| Standard InChI Key | JIQWFBUWNFFDJJ-UHFFFAOYSA-N |

| SMILES | COC1=NOC(=C1)CC#N |

| Canonical SMILES | COC1=NOC(=C1)CC#N |

Introduction

2-(3-Methoxy-1,2-oxazol-5-yl)acetonitrile is a chemical compound that belongs to the oxazole family, which is a class of five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Applications

The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the methoxy and acetonitrile groups. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

Synthesis Steps:

-

Formation of the Oxazole Ring: This involves condensation reactions between appropriate precursors.

-

Introduction of the Methoxy Group: Typically achieved through nucleophilic substitution reactions.

-

Attachment of the Acetonitrile Group: May involve reactions such as nucleophilic substitution or cross-coupling reactions.

Future Directions:

-

Biological Evaluation: Conducting thorough biological evaluations to assess potential therapeutic applications.

-

Synthetic Methodology: Developing efficient and scalable synthetic methods to facilitate large-scale production.

-

Structural Modifications: Exploring structural modifications to enhance biological activity or improve pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume